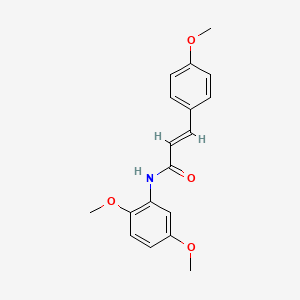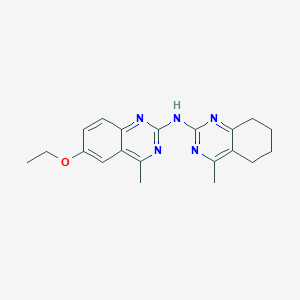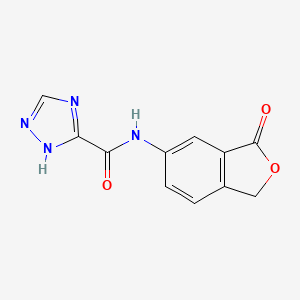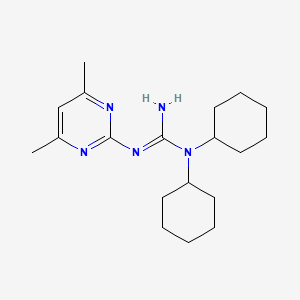![molecular formula C15H13N3O4 B5721493 4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, biotechnology, and materials science. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide is not well understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This compound has been shown to bind to the bacterial cell wall and disrupt its integrity, leading to cell death. In addition, this compound has been shown to interact with DNA and RNA in cells, which could contribute to its antimicrobial activity and fluorescent properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound has also been shown to exhibit fluorescent properties, which could have significant implications for the development of new diagnostic tools. However, the biochemical and physiological effects of this compound on human cells are not well understood, and further research is needed to assess its safety and potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide in lab experiments is its potent antimicrobial activity against various bacterial strains. This makes it a potential candidate for the development of new antibiotics and other antimicrobial agents. In addition, this compound exhibits fluorescent properties, which could be useful for the detection of DNA and RNA in cells. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to human cells, which could limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide. One potential direction is the development of new antibiotics and other antimicrobial agents based on the structure of this compound. Another potential direction is the development of new diagnostic tools based on the fluorescent properties of this compound. Additionally, further research is needed to assess the safety and potential toxicity of this compound on human cells, which could have significant implications for its use in various applications. Finally, the synthesis of new materials based on the structure of this compound could lead to the development of new materials with unique properties and applications.
Méthodes De Synthèse
The synthesis of 4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-methylbenzenecarboximidamide with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product with a yield of around 60-70%. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains similar.
Applications De Recherche Scientifique
4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide has been studied extensively for its potential applications in various fields such as pharmaceuticals, biotechnology, and materials science. In pharmaceuticals, this compound has been shown to exhibit potent antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. In biotechnology, this compound has been used as a fluorescent probe for the detection of DNA and RNA in cells, which could have significant implications for the development of new diagnostic tools. In materials science, this compound has been used as a precursor for the synthesis of new materials with unique properties such as high conductivity and optical activity.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-6-8-11(9-7-10)14(16)17-22-15(19)12-4-2-3-5-13(12)18(20)21/h2-9H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANBAZFGGGEUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)

![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)


![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)
